molecular formula C22H17FN2O2S2 B381809 2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE

2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE

Cat. No.: B381809
M. Wt: 424.5g/mol
InChI Key: ZDMXIAXLIPDJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidinone core, substituted with various functional groups such as a fluorophenyl group, a phenyl group, and a sulfanyl group. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzaldehyde, thiourea, and various substituted acetophenones. The synthetic route may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with thiourea to form a thioamide intermediate.

    Cyclization: The thioamide intermediate undergoes cyclization with substituted acetophenones under acidic or basic conditions to form the thieno[2,3-d]pyrimidinone core.

    Substitution Reactions: Subsequent substitution reactions introduce the phenyl and sulfanyl groups at specific positions on the thieno[2,3-d]pyrimidinone core.

    Oxidation: The final step involves the oxidation of the sulfanyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C22H17FN2O2S2

Molecular Weight

424.5g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H17FN2O2S2/c1-13-14(2)29-20-19(13)21(27)25(15-8-4-3-5-9-15)22(24-20)28-12-18(26)16-10-6-7-11-17(16)23/h3-11H,12H2,1-2H3

InChI Key

ZDMXIAXLIPDJPW-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3F)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3F)C4=CC=CC=C4)C

Origin of Product

United States

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